molecular formula C9H9BrN2O B8172203 3-Bromo-N-cyclopropylpicolinamide

3-Bromo-N-cyclopropylpicolinamide

Cat. No.: B8172203
M. Wt: 241.08 g/mol
InChI Key: LDHUPADUECKWAM-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclopropylpicolinamide is an organic compound with the molecular formula C₉H₉BrN₂O It is a derivative of picolinamide, where the bromine atom is substituted at the third position of the pyridine ring, and a cyclopropyl group is attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-cyclopropylpicolinamide typically involves the bromination of N-cyclopropylpicolinamide. One common method is the direct bromination of N-cyclopropylpicolinamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-cyclopropylpicolinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-N-cyclopropylpicolinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-cyclopropylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the cyclopropyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-cyclopropylpicolinamide: Similar structure but with the bromine atom at the fifth position.

    N-Cyclopropylpicolinamide: Lacks the bromine substitution.

    3-Chloro-N-cyclopropylpicolinamide: Chlorine atom instead of bromine at the third position.

Uniqueness

3-Bromo-N-cyclopropylpicolinamide is unique due to the specific positioning of the bromine atom and the cyclopropyl group, which can influence its reactivity and biological activity. The presence of the bromine atom at the third position may enhance its ability to participate in certain chemical reactions and interact with biological targets more effectively compared to its analogs.

Properties

IUPAC Name

3-bromo-N-cyclopropylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-7-2-1-5-11-8(7)9(13)12-6-3-4-6/h1-2,5-6H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHUPADUECKWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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